molecular formula C18H17Cl2N7O B3017449 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide CAS No. 1797717-89-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide

Cat. No. B3017449
CAS RN: 1797717-89-5
M. Wt: 418.28
InChI Key: IBHHXUMFUOZZIJ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17Cl2N7O and its molecular weight is 418.28. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

  • Anticonvulsant Compounds: Structural and electronic properties of similar compounds, like substituted 3-tertiary-amino-6-aryl-pyridazines and 1,2,4-triazines, have been explored. The crystal structures of these compounds have been analyzed to understand their potential as anticonvulsant drugs, highlighting their molecular orientation and electronic delocalization (Georges et al., 1989).

Synthesis and Antimicrobial Evaluation

  • Synthesis of Piperazine and Triazolo-Pyrazine Derivatives: Research has been conducted on the synthesis of new piperazine derivatives and their antimicrobial evaluation. This includes the preparation of compounds like N-{[(4-chlorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide, showing significant antimicrobial activity against specific bacterial and fungal strains (Patil et al., 2021).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonists: The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which shares structural similarities, has been studied for its potent and selective antagonistic action on the CB1 cannabinoid receptor. This research includes conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship models (Shim et al., 2002).

Anti-Diabetic Drug Synthesis

  • Triazolo-Pyridazine-6-yl-Substituted Piperazines as Anti-Diabetic Drugs: A study involved synthesizing and evaluating a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. This research focused on Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).

Biological Activity of Novel Arylazothiazole Disperse Dyes

  • Aryl Monoazo Organic Compounds: The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of pyridine and pyridazine, has been undertaken. These compounds have demonstrated significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential in various biological applications (Khalifa et al., 2015).

Synthesis of Antihistaminic Agents

  • Antihistaminic Activity and Eosinophil Infiltration Inhibitors: Research has been conducted on the synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, exhibiting potent antihistaminic activity and inhibitory effects on eosinophil chemotaxis (Gyoten et al., 2003).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N7O/c19-14-4-3-13(8-15(14)20)23-18(28)12-2-1-7-26(9-12)16-5-6-17(25-24-16)27-11-21-10-22-27/h3-6,8,10-12H,1-2,7,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHHXUMFUOZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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